molecular formula C21H24O3 B13940944 Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate

Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate

Cat. No.: B13940944
M. Wt: 324.4 g/mol
InChI Key: XYVROXKWJWAURY-UHFFFAOYSA-N
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Description

Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylpent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of phase transfer catalysts to facilitate the reaction between the carboxylic acid and methanol under milder conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2,4-dimethyl-2-(3-phenylmethoxyphenyl)pent-4-enoate

InChI

InChI=1S/C21H24O3/c1-16(2)14-21(3,20(22)23-4)18-11-8-12-19(13-18)24-15-17-9-6-5-7-10-17/h5-13H,1,14-15H2,2-4H3

InChI Key

XYVROXKWJWAURY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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